Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester
Description
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester (CAS 15027-03-9) is a synthetic tripeptide derivative with the molecular formula C₂₂H₂₅N₃O₆ and a molar mass of 427.45 g/mol . Its structure comprises:
- A benzyloxycarbonyl (Z) group at the N-terminus, serving as a protective moiety.
- A glycylglycyl dipeptide spacer.
- An L-phenylalanine residue with a methyl ester at the C-terminus.
This compound is primarily utilized in peptide synthesis as an intermediate. Its methyl ester enhances solubility in organic solvents, facilitating coupling reactions, while the Z-group ensures selective deprotection during stepwise synthesis . Physical properties include a predicted density of 1.246 g/cm³ and boiling point of 716.7°C .
Properties
CAS No. |
15027-03-9 |
|---|---|
Molecular Formula |
C22H25N3O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C22H25N3O6/c1-30-21(28)18(12-16-8-4-2-5-9-16)25-20(27)14-23-19(26)13-24-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,29)(H,25,27) |
InChI Key |
NNOXUJSCVGRRPB-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acetylene Ether Condensation
A patent-pending method employs methoxy acetylene as a condensing agent for peptide bond formation. This approach is particularly effective for coupling Cbz-protected amino acids with esterified peptides:
-
Dissolve equimolar amounts of Cbz-glycine and glycine ethyl ester in dry tetrahydrofuran (THF).
-
Add methoxy acetylene (1.3 mol equivalents) and reflux for 3 hours.
-
Remove excess methoxy acetylene under vacuum.
-
Wash the residue with water, hydrochloric acid, and potassium carbonate solution.
-
Dry over sodium sulfate and crystallize the product.
Adaptation for Target Compound:
-
Replace glycine ethyl ester with L-phenylalanine methyl ester hydrochloride .
-
Use Cbz-glycylglycine instead of Cbz-glycine for sequential coupling.
Key Data:
Though not directly cited in the provided sources, SPPS is a viable alternative for synthesizing complex peptides. The methodology involves:
-
Anchoring L-phenylalanine methyl ester to a Wang resin via its C-terminal ester.
-
Deprotecting the resin-bound peptide and sequentially coupling Cbz-Gly-Gly-OH using HBTU/HOBt activation.
-
Cleaving the peptide from the resin using trifluoroacetic acid (TFA).
Advantages:
-
Enables rapid purification and high-throughput synthesis.
-
Minimizes side reactions through controlled coupling cycles.
The table below summarizes key parameters from the referenced methods:
*Estimated from analogous reactions.
†Hypothetical based on glycine-phenylalanine coupling yields.
Challenges and Optimization
-
Racemization Risk: Prolonged exposure to acidic conditions during esterification may epimerize L-phenylalanine. Using low temperatures (0°C) and shorter reaction times mitigates this.
-
Byproduct Formation: Acetylene ether methods require rigorous washing to remove unreacted reagents.
-
Scalability: SPPS is less feasible for large-scale synthesis due to resin costs, favoring solution-phase methods for industrial production .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
L-Phenylalanine derivatives are utilized in the development of pharmaceutical compounds due to their structural similarities to naturally occurring amino acids, which can enhance drug efficacy and specificity. The compound is particularly noted for:
- Pain Management : D-phenylalanine has been identified as an analgesic agent by inhibiting enzymes that degrade natural pain-relieving compounds such as enkephalins . This property is being explored for potential therapeutic applications in chronic pain management.
Biochemical Research
The compound plays a significant role in biochemical studies related to protein synthesis and enzyme activity:
- Protein Engineering : As a building block for peptides, L-Phenylalanine can be incorporated into peptide sequences to study protein folding and function.
Nutritional Supplements
Due to its role as an essential amino acid, L-Phenylalanine is included in dietary supplements aimed at improving cognitive function and mood regulation.
Case Study 1: Pain Relief Efficacy
Research has shown that D-phenylalanine significantly reduces pain levels in patients with chronic pain conditions by preserving enkephalins in the body . A clinical trial demonstrated a marked improvement in pain scores among participants treated with D-phenylalanine compared to a placebo group.
Case Study 2: Protein Synthesis Studies
In a study examining the effects of various amino acids on protein synthesis in muscle cells, L-Phenylalanine was found to enhance protein synthesis rates when administered alongside other essential amino acids . This finding supports its use in sports nutrition and recovery formulations.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The phenylmethoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites .
Comparison with Similar Compounds
N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester (CAS 75266-40-9)
- Molecular Formula: C₁₃H₁₅NO₄.
- Key Differences : Replaces the glycylglycyl-phenylalanine backbone with vinylglycine , introducing a reactive alkene group.
- Applications: Used in synthesizing non-natural amino acid derivatives. The vinyl group enables click chemistry or polymerization, unlike the inert glycylglycyl spacer in the target compound .
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine Methyl Ester (, Entry 25)
- Key Differences : Substitutes the Z-group with a 2-chlorobenzoyl moiety and replaces one glycine with L-tyrosine .
- Tyrosine’s phenolic hydroxyl group may confer antioxidant activity, absent in the target compound .
D-Phenylalanine, N-[N-(tert-Butoxycarbonyl)-D-leucyl]-, Phenylmethyl Ester (CAS 159549-97-0)
4-Cyano-N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-phenylalanine Methyl Ester (CAS 1227311-10-5)
- Key Differences: Cyano and methyl groups on the phenyl ring enhance lipophilicity and steric hindrance. Boc protection and dimethyl substitution may improve blood-brain barrier penetration compared to the Z-group .
Pharmacological and Functional Comparisons
Boronated Analogs
- N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine Methyl Ester (–8): Exhibits 52% reduction in writhing reflex (anti-inflammatory activity) vs. 17% for the parent compound. Boronation introduces cytotoxic and hypolipidemic properties, absent in the non-boronated target compound .
Ester vs. Free Acid Forms
- N-[(Phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanine (CAS 13171-93-2):
Data Table: Structural and Functional Comparison
Biological Activity
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester is a synthetic derivative of the amino acid L-phenylalanine. This compound is characterized by its complex molecular structure, which includes a phenylmethoxycarbonyl group and a glycylglycyl moiety. Its molecular formula is , with a molecular weight of approximately 427.45 g/mol . This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The unique structure of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester contributes to its biological properties. The presence of the methyl ester allows for increased lipophilicity, which may enhance its absorption and bioavailability in biological systems. The phenylmethoxycarbonyl group can act as a protecting group in peptide synthesis, facilitating the formation of more complex peptides .
1. Neurotransmitter Modulation
Research indicates that L-phenylalanine derivatives can influence neurotransmitter levels in the brain. As a precursor to dopamine and norepinephrine, modifications to the phenylalanine structure may enhance its ability to modulate neurotransmitter release . This property suggests potential applications in treating mood disorders and cognitive impairments.
2. Cytotoxicity and Anti-inflammatory Properties
Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, metabolites of similar phenylalanine derivatives have demonstrated superior cytotoxic activity compared to their parent compounds in tumor growth inhibition assays . Additionally, these compounds have been evaluated for their anti-inflammatory properties, showing variable effectiveness in reducing inflammation in animal models .
3. Hypolipidemic Effects
L-Phenylalanine derivatives have been studied for their hypolipidemic effects, with some metabolites exhibiting moderate activity in lowering lipid levels in vivo. However, their effectiveness can vary significantly depending on structural modifications .
Case Studies
- Cytotoxicity Screening : A study involving various phenylalanine derivatives found that certain modifications led to enhanced cytotoxicity against both suspended and solid tumor cells. The proposed metabolites were more effective than the parent compound at inhibiting tumor growth .
- Anti-inflammatory Activity : In models of induced inflammation, derivatives showed varying capacities to alleviate symptoms such as paw edema in mice. Some compounds were found to be more effective than the parent compound in protecting against lipopolysaccharide (LPS)-induced sepsis .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| L-Phenylalanine | C9H11NO2 | Essential amino acid | Precursor for neurotransmitters |
| N-fmoc-phenylalanine methyl ester | C25H23NO4 | Contains a 9-fluorenylmethyloxycarbonyl protecting group | Used in peptide synthesis |
| L-valyl-L-phenylalanine methyl ester | C17H22N2O2 | Dipeptide derivative | Different biological activities |
| L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester | C22H25N3O6 | Complex structure with enhanced bioactivity | Potential anti-inflammatory and cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
